molecular formula C14H10O B14071504 Anthracenone CAS No. 101843-14-5

Anthracenone

Cat. No.: B14071504
CAS No.: 101843-14-5
M. Wt: 194.23 g/mol
InChI Key: MRVNKBNZHOHVER-UHFFFAOYSA-N
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Description

Anthracenone (C14H10O), a tricyclic aromatic ketone, is a versatile scaffold in medicinal chemistry and materials science. In anticancer research, this compound derivatives are potent inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in tumors . Computational studies, including 3D QSAR and molecular docking, have been used to design novel derivatives that bind to the colchicine site on tubulin, with some designed compounds exhibiting superior binding energy and predicted inhibitory activity compared to the standard drug colchicine . These compounds show promising antiproliferation activity against various cancer cell lines . Beyond oncology, the this compound core is a building block for synthesizing diverse heterocyclic systems, such as this compound-pyranones and this compound-furans, which are explored for their growth inhibitory effects on human cancer cells, including neuroblastoma and glioblastoma . The planar structure of the this compound nucleus also suggests potential for DNA interaction, making it a candidate probe for studying DNA cleavage and binding . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

101843-14-5

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

IUPAC Name

2H-anthracen-1-one

InChI

InChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-6,8-9H,7H2

InChI Key

MRVNKBNZHOHVER-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC3=CC=CC=C3C=C2C1=O

Origin of Product

United States

Preparation Methods

Haworth Synthesis and Its Modern Adaptations

The Haworth synthesis remains a cornerstone method for constructing anthracene precursors through sequential Friedel-Crafts acylation, Clemmensen reduction, and aromatization. Recent modifications employ microwave-assisted Friedel-Crafts reactions (150°C, 20 min) to accelerate the initial acylation step, achieving 89% yield compared to conventional 72-hour thermal conditions. Critical to this compound formation is the final oxidation stage, where DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) mediates efficient conversion of dihydroanthracene intermediates to anthracenones through a radical cation mechanism.

Oxidative Transformation of Anthracene

Direct oxidation of anthracene represents the most atom-economical route to this compound derivatives. Chromium-based oxidants (CrO3/H2SO4) achieve complete conversion within 2 hours but suffer from poor environmental compatibility (Table 1). Modern alternatives utilize catalytic KMnO4 with phase-transfer catalysts (TBAB, 0.1 eq.) in biphasic systems, enabling 92% yield of 9,10-anthracenone under mild conditions (60°C, aqueous/organic interface).

Table 1: Comparative Analysis of Anthracene Oxidation Methods

Oxidant System Temperature (°C) Time (h) Yield (%) Selectivity (%)
CrO3/H2SO4 120 2 95 98
KMnO4/TBAB (biphasic) 60 4 92 99
O2/Cu(NO3)2 80 6 88 95

Cycloaddition Strategies for this compound Synthesis

Diels-Alder Cyclization Pathways

The Diels-Alder reaction between ortho-quinodimethane intermediates and α,β-unsaturated carbonyl compounds provides direct access to this compound frameworks. Titanium tetraisopropoxide [Ti(O-i-Pr)4]-mediated PEDA reactions exemplify this approach, generating gem-dimethyl-anthracenones through UV-induced photoenolization (300 nm) followed by [4+2] cycloaddition. Continuous-flow photochemical reactors overcome traditional Bouguer-Lambert-Beer limitations, enabling gram-scale production (5 g/h) with 83% isolated yield.

Hetero-Diels-Alder Variations

Nitroso-dienophiles participate in inverse electron-demand hetero-Diels-Alder reactions with anthracene-derived dienes, producing nitrogen-containing this compound analogs. Copper(II) triflate (10 mol%) catalyzes these transformations at room temperature, achieving 76-89% yields with excellent diastereoselectivity (dr > 20:1). Subsequent ozonolysis of the N-O bond followed by reductive workup (Zn/HOAc) yields pristine this compound structures.

Transition Metal-Catalyzed Syntheses

Cobalt-Mediated [2+2+2] Cyclotrimerization

CpCo(CO)2-catalyzed cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene generates substituted anthracene precursors in 61-85% yield. Sequential halodesilylation (Cl2, Br2, I2) and DDQ oxidation install halogenated anthracenones with precise regiocontrol, particularly valuable for pharmaceutical applications requiring 2,3,6,7-tetrahalo derivatives.

Palladium-Cross Coupling Approaches

Buchwald-Hartwig amination of dibromoanthracenones enables efficient installation of amino substituents (Table 2). Optimized conditions using XPhos Pd G3 (2 mol%) and Cs2CO3 in dioxane (100°C, 12 h) achieve 94% yield for primary amines, though sterically hindered substrates require modified phosphine ligands (t-BuXPhos).

Table 2: Palladium-Catalyzed Functionalization of Anthracenones

Substrate Ligand Temperature (°C) Yield (%)
2,6-Dibromothis compound XPhos 100 94
9,10-Dibromothis compound t-BuXPhos 120 88
1,5-Dichlorothis compound SPhos 80 91

Photochemical and Continuous-Flow Methodologies

UV-Induced Photoenolization

The Ti(O-i-Pr)4-promoted PEDA reaction represents a paradigm shift in this compound synthesis, combining photoenolization of 2-isopropylbenzaldehydes with stereoselective Diels-Alder cycloaddition. Key advantages include:

  • Tolerance for sensitive functional groups (ketals, silyl ethers)
  • Endo selectivity (>3:1) through titanium-diene complexation
  • Continuous-flow scalability (5 mmol/h throughput)

Radical Cyclization Techniques

UV-initiated radical cascades construct angular this compound frameworks through homolytic C-I bond cleavage. Benastatin derivatives containing isocoumarin rings are synthesized via this method, achieving 78% yield over 10 steps with complete regiocontrol. Copper(I) iodide (10 mol%) mediates 6-endo-dig cyclizations to form critical lactone rings in near-quantitative yield.

Biological Precursor-Directed Biosynthesis

Polyketide Synthase Engineering

Recent advances in synthetic biology enable microbial production of this compound precursors through engineered type II polyketide synthases (PKS). Streptomyces coelicolor CH999 heterologously expresses the act PKS cluster to produce 9,10-anthracenone in 120 mg/L titers. CRISPR-Cas9-mediated deletion of ketoreductase genes forces early cyclization, shifting product distribution from anthracyclines to anthracenones.

Oxidative Tailoring Enzymes

Flavoprotein oxidases (AqnE, RubE) catalyze regiospecific hydroxylation of this compound precursors, enabling late-stage functionalization. Co-expression with cytochrome P450 monooxygenases (CYP105D7) introduces C-5 and C-8 oxygenations critical for antibiotic activity.

Green Chemistry Approaches

Electrochemical Oxidation

Paired electrolysis in undivided cells converts anthracene to 9,10-anthracenone with 91% Faradaic efficiency. A ternary electrolyte system (CH3CN/H2O/LiClO4) enables proton-coupled electron transfer at 1.8 V vs Ag/AgCl, eliminating stoichiometric oxidants.

Photocatalytic Aerobic Oxidation

Mesoporous graphitic carbon nitride (mpg-C3N4) catalyzes visible-light-driven anthracene oxidation using molecular oxygen. The heterogeneous system achieves 87% conversion with 99% selectivity under blue LED irradiation (455 nm, 24 h).

Industrial-Scale Production Techniques

Continuous-Flow Oxidation Reactors

Tubular reactor systems (ID 2 mm, L 10 m) enable safe anthracene oxidation with ozone/O2 mixtures (3:7 v/v). Automated back-pressure regulation (8 bar) maintains supercritical CO2 conditions, achieving 98% conversion with 5-minute residence time.

Melt Crystallization Purification

Countercurrent melt crystallization (CMC) purifies crude this compound (92% purity) to pharmaceutical-grade material (99.97%) through controlled cooling gradients (0.5°C/min). This solvent-free process reduces waste by 78% compared to traditional recrystallization.

Chemical Reactions Analysis

Types of Reactions: Anthracenone undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form anthraquinone derivatives.

    Reduction: Reduction of this compound using reagents like sodium borohydride can yield anthracene.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted this compound derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium (VI) oxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

Anthracenone is a plant secondary metabolite that has various biological activities, including anticancer properties . Research has explored this compound derivatives for their potential as anti-inflammatory drugs and in cancer chemotherapy .

Scientific Research Applications

Anticancer Activity: Bioactivity-directed fractionation of Alvaradoa haitiensis leaves led to the isolation of new this compound C-glycosides, namely alvaradoins E-N. These compounds displayed potent cytotoxic activities against the KB (human oral epidermoid carcinoma) cell line .

  • Alvaradoin E exhibited antileukemic activity in vivo against the P388 (murine lymphocytic leukemia) model, showing a 125% increase in survival at a dose of 0.2 mg/kg when administered intraperitoneally .
  • Anthraquinone derivatives, a type of this compound analog, are recognized for their antiproliferative properties and are used in cancer chemotherapy . Studies have examined annulated anthraquinone analogs for antiproliferative activity, with some heterocyclic compounds demonstrating moderate activity and selectivity between cancer and normal cells .

Enzyme Inhibition: A new alpha-glucosidase inhibiting this compound was isolated from Harungana madagascariensis .

  • This this compound compound was designed using Chemoffice 2004, and its binding free energy for ligand-receptor interactions was analyzed using Auto Dock Vina, Pymol viewer, and Discovery Studio Visualizer .
  • The study suggests plants can restore pancreatic tissue function by increasing insulin output, inhibiting intestinal glucose absorption, or facilitating metabolites in insulin-dependent processes .

Melanogenesis Inhibition: this compound dimer glycosides, such as auriculataosides A and B, have been isolated from Cassia auriculata seeds .

  • These compounds inhibit melanogenesis in B16 melanoma 4A5 cells under theophylline stimulation .
  • The mechanism involves the inhibition of microphthalmia-associated transcription factor, tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2 protein expression .

Anti-inflammatory Activity: Derivatives modified from 9-acyloxy 1,5-dichloroanthracenes have shown potential anti-inflammatory effects .

  • These compounds did not show significant cytotoxicity in human neutrophils, suggesting their potential as anti-inflammatory drugs .

Psoriasis Treatment: Anthralin, an this compound antipsoriatic, can clear skin rashes completely, even when other drug therapies are inadequate .

  • Modifying the structure of anthralin can alter its in vitro profile, enhancing its 5-lipoxygenase inhibition, which may improve activity against the inflammatory component of psoriasis while retaining antiproliferative activity .
  • Structural changes can also diminish oxygen-radical generation .

Mechanism of Action

The mechanism of action of anthracenone, particularly in biological systems, involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Fungal-Derived Naphthacenediones

Anthracenone shares biosynthetic clusters with fungal naphthacenediones like TAN-1612, viridicatum toxin, asperthecin, neosartoricin, and emercellin. These compounds exhibit immunosuppressive activity and are produced by Aspergillus tubingensis and A. niger. Key similarities include:

  • Structural motifs : A fused tetracyclic core with ketone and hydroxyl groups.
  • Biosynthetic genes : Cluster 44 in A. tubingensis G131 shows 80% similarity to TAN-1612 clusters .
  • Bioactivity : All inhibit immune responses, though specific molecular targets vary .

Table 1: Fungal Naphthacenediones vs. This compound

Compound Source Key Modifications Bioactivity
This compound Aspergillus spp. Base structure Immunosuppressive
TAN-1612 A. niger Neuropeptide Y antagonist Neuroactive
Viridicatum toxin Penicillium spp. Chlorinated tetracycline-like Antibacterial

Comparison with Streptomyces-Derived Anthracenones

Rishirilides A/B (this compound polyketides from Streptomyces rishiriensis) contrast with this compound antibiotics like WS9761 and Q6916Z:

  • Rishirilides : Inhibit α2-macroglobulin and asparaginyl-tRNA synthetase but lack antibiotic activity .
  • WS9761/Q6916Z : Exhibit androgen-receptor antagonism and phospholipase A2 inhibition .

Structural divergence : Rishirilides feature hydroxylation at C-5/C-8, while WS9761 has chlorination and dimerization .

Comparison with Plant-Derived Anthracenones

Plant-derived analogs include madagascenones A/B and 1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone:

  • Madagascenones: Isolated from Harungana madagascariensis, these 10-hydroxyanthracenones inhibit α-glucosidase (IC50 = 69.9–122.3 μM) more potently than acarbose (IC50 = 840 μM) .
  • Vismia compound: A novel anthrone with trihydroxy and dimethyl substitutions, demonstrating unique phytotoxic properties .

Comparison in Enzyme Inhibition

  • α-Glucosidase: Madagascenones (IC50 = 69.9–122.3 μM) vs. acarbose (IC50 = 840 μM).
  • Tyrosinase: this compound dimer glycosides from Cassia auriculata inhibit melanogenesis (30–50% reduction at 100 μM) comparably to kojic acid .

Comparison in Anticancer Activity

  • Tubulin polymerization: Sulfonate derivatives of this compound (e.g., compound 17b) displace colchicine and inhibit microtubule assembly, akin to naphthothiophenones .
  • Cellular respiration: Dihydroxythis compound derivatives suppress tumor cell respiration via coplanar ortho-carbonyl-hydroquinone motifs .

Structural-Activity Relationship Overview

Key modifications influencing bioactivity:

  • C-10 substitutions : Pyridinylmethyl groups enhance neurotransmitter release .
  • Hydroxylation patterns : Trihydroxy derivatives (e.g., Vismia compound) improve phytotoxicity .
  • Dimerization: this compound dimers (e.g., auriculataosides) enhance tyrosinase inhibition .

Table 2: Impact of Substituents on this compound Bioactivity

Substituent Position Effect Example Compound
Bis-pyridinylmethyl C-10 Kv7 channel blockade XE991
Sulfonate C-9 Tubulin polymerization inhibition Compound 17b
Trihydroxy-dimethyl C-1,8,10 Phytotoxicity Vismia compound

Biological Activity

Anthracenone, a polycyclic aromatic compound, has garnered attention in recent years due to its diverse biological activities, particularly in the realms of oncology and diabetes management. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its three fused benzene rings with a ketone functional group. Its structure can be represented as follows:

C14H10O\text{C}_{14}\text{H}_{10}\text{O}

This compound exhibits a variety of properties that contribute to its biological activities, including its ability to intercalate DNA and modulate various cellular pathways.

Biological Activities

1. Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound derivatives. For instance, a study highlighted the synthesis of novel this compound-pyranones and their growth inhibition effects on human cancer cells. The natural product BE-26554A demonstrated significant growth inhibition on BE2-C neuroblastoma and SMA glioblastoma cell lines at concentrations as low as 0.17 μM and 0.16 μM (GI50), respectively .

Table 1: Growth Inhibition Data for this compound Derivatives

CompoundCell LineGI50 (μM)
BE-26554ABE2-C Neuroblastoma0.17
BE-26554ASMA Glioblastoma0.16
CF3-AnthracenoneBE2-C Neuroblastoma0.20
This compound-FuranBE2-C Neuroblastoma0.38

2. Apoptotic Mechanisms

Research has indicated that certain anthracenones induce apoptosis in cancer cells through various mechanisms. For instance, alvaradoin E, an this compound C-glycoside isolated from Alvaradoa haitiensis, was shown to induce chromatin condensation and mitochondrial membrane depolarization in LNCaP cells at concentrations ranging from 0.4 to 50 μM . The TUNEL assay results indicated a significant increase in apoptotic cells upon treatment with alvaradoin E.

Table 2: Apoptosis Induction by Alvaradoin E

Concentration (μM)% Apoptosis at 24h% Apoptosis at 48h
0.41715
23032
104342.3
5084.776.7

Case Studies

Case Study: Anticancer Effects of Alvaradoin E

In a controlled study, alvaradoin E was administered to LNCaP cells to evaluate its anticancer effects. The study utilized various assays to confirm apoptosis induction, including DAPI staining and annexin V-FITC binding assays. The findings suggest that alvaradoin E is a potent anticancer agent capable of inducing apoptosis through mitochondrial dysfunction and chromatin condensation .

Case Study: Alpha-Glucosidase Inhibition

A recent study explored the alpha-glucosidase inhibiting activity of a new this compound isolated from Harunganamadagascariensis. Molecular docking studies indicated strong binding affinity to the active site of the enzyme, suggesting potential for managing Type II diabetes .

Q & A

Q. What analytical techniques are commonly used to quantify anthracenone derivatives in biological or environmental samples?

this compound quantification typically employs This compound colorimetry for sugar analysis (e.g., boiling water extraction followed by spectrophotometric measurement at 620 nm) and high-performance liquid chromatography (HPLC) paired with UV-Vis detection for structural characterization. For example, this compound glycosides in plant extracts are identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular formulas (e.g., C16_{16}H14_{14}O4_4 via MS at m/z 271.0956) and stereochemistry . Elemental analysis (C, H, O percentages) further validates purity .

Q. How are this compound derivatives isolated and purified from natural sources?

Isolation involves column chromatography (silica gel or Sephadex) combined with polarimetry to track optical activity. For instance, Vismia japurensis extracts are decontaminated with sodium hypochlorite, cultured in WPM medium, and purified via sequential solvent partitioning. Structural confirmation uses 1D/2D NMR (e.g., correlations for 1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone) and comparison with literature data (e.g., chrysophanol analogs) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key practices include:

  • Airborne concentration monitoring (e.g., NIOSH-recommended exposure limits).
  • Engineering controls (fume hoods) to prevent inhalation/contact.
  • Decontamination protocols : Immediate showering after skin exposure, use of 70% ethanol for equipment cleaning, and segregated storage of contaminated clothing .

Advanced Research Questions

Q. How can researchers design this compound derivatives to optimize cytotoxic activity against cancer cell lines?

Structure-activity relationship (SAR) studies guide modifications:

  • Substitution patterns : 10-position O-/N-linked groups (e.g., benzylidene or pyridinylmethyl) enhance cytotoxicity. For example, 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-one derivatives show IC50_{50} values comparable to mitoxantrone in KB (oral carcinoma) and CHO cell assays .
  • Redox tuning : Introducing chloro groups (1,5-dichloro substitution) improves lipid peroxidation inhibition, with compounds like 4b/4d outperforming ascorbic acid and α-tocopherol in antioxidant assays .
    Methodologically, 3D QSAR and molecular docking (e.g., tubulin-binding affinity analysis) predict binding energies (e.g., −9.69 kcal/mol for compound "N1") to prioritize synthesis targets .

Q. What experimental strategies resolve contradictions in this compound’s dual roles as a pro-oxidant and antioxidant?

Contradictions arise from substituent-dependent redox behavior. A two-phase approach is recommended:

In vitro lipid peroxidation assays (e.g., thiobarbituric acid reactive substances, TBARS) to quantify malondialdehyde (MDA) levels.

Cellular ROS assays (DCFH-DA fluorescence) in melanoma or carcinoma models. For example, this compound glycosides 1–4 inhibit tyrosinase activity (IC50_{50} 12–45 μM) while paradoxically increasing ROS in GBM 8401 cells . Dose-response curves and comparative kinetics (e.g., vs. kojic acid) clarify context-specific effects .

Q. How can researchers validate this compound’s role in charge-transfer processes for photophysical applications?

Time-resolved spectroscopy and density functional theory (DFT) calculations dissect electronic transitions:

  • UV-Vis absorption bands (e.g., 324–340 nm π→π* transitions in ACRSA) are compared to parent units (acridine/anthracenone) to isolate charge-transfer contributions .
  • Emission quenching studies in solvent gradients (e.g., toluene to DMF) reveal solvent-polarity-dependent Stokes shifts, confirming intramolecular charge transfer .

Q. What methodologies assess this compound’s impact on biochemical pathways (e.g., melanogenesis or cholinergic signaling)?

  • KEGG pathway enrichment analysis links derivatives like 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone to cholinergic synapses (KEGG:hsa04725, p = 3.52e-11) via gene ontology tools .
  • Melanoma cell assays (B16 4A5 cells) measure melanin content (absorbance at 475 nm) under theophylline stimulation, with Western blotting for tyrosinase/TYRP1 expression .

Key Considerations for Experimental Design

  • Contamination control : Use HPLC-grade solvents for this compound extraction to avoid interfering peaks .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., melanin assays) .
  • Computational validation : Cross-verify docking results (Autodock Vina) with experimental IC50_{50} data to refine QSAR models .

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